Comparative Cytotoxicity: Open vs. Lactone D-Ring
In a head-to-head comparison within the same study, the 'open' D-ring analog representative of Griseusin B (Compound 6) demonstrated significantly lower cytotoxic potency than the 'closed' D-ring lactone representative of Griseusin A (Compound 1) across four human cancer cell lines. The SAR analysis explicitly notes that an intact d-lactone ring is 'generally advantageous' for cytotoxicity compared to D-ring open comparators like Griseusin B [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | A549: 4.1 ± 1.0 μM; PC3: 2.1 ± 0.9 μM; HCT116: 1.2 ± 0.9 μM; DLD-1: 0.6 ± 0.3 μM |
| Comparator Or Baseline | Griseusin A (Compound 1): A549: 1.0 ± 0.2 μM; PC3: 0.1 ± 0.08 μM; HCT116: 0.2 ± 0.08 μM; DLD-1: 0.1 ± 0.02 μM |
| Quantified Difference | Griseusin A is 4.1-fold to 21-fold more potent than Griseusin B (Compound 6) depending on the cell line, with the most significant difference observed in PC3 cells (21-fold). |
| Conditions | Cytotoxicity assay (72h incubation) against non-small cell lung A549, prostate PC3, and colorectal HCT116 and DLD-1 cell lines [1]. |
Why This Matters
This direct, quantitative comparison demonstrates that Griseusin B is not a functionally equivalent substitute for Griseusin A, and vice versa; its distinct potency profile dictates its utility as a unique tool in cancer cell line studies.
- [1] Zhang, Y., Ye, Q., Ponomareva, L. V., Cao, Y., Liu, Y., Cui, Z., Van Lanen, S. G., Voss, S. R., She, Q., & Thorson, J. S. (2019). Total synthesis of griseusins and elucidation of the griseusin mechanism of action. Chemical Science, 10(32), 7641-7648. View Source
